molecular formula C23H14ClNO3 B339739 4-benzoylphenyl 2-chloro-4-quinolinecarboxylate

4-benzoylphenyl 2-chloro-4-quinolinecarboxylate

Cat. No.: B339739
M. Wt: 387.8 g/mol
InChI Key: NJMICPMHWKHCRJ-UHFFFAOYSA-N
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Description

4-benzoylphenyl 2-chloro-4-quinolinecarboxylate is a complex organic compound with the molecular formula C23H14ClNO3 and a molecular weight of 387.8 g/mol. This compound belongs to the class of quinoline derivatives, which are known for their wide range of biological and pharmacological activities .

Preparation Methods

The synthesis of 4-benzoylphenyl 2-chloro-4-quinolinecarboxylate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of 2-chloroquinoline-3-carbaldehyde with appropriate reagents to construct the quinoline ring system .

Chemical Reactions Analysis

4-benzoylphenyl 2-chloro-4-quinolinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-benzoylphenyl 2-chloro-4-quinolinecarboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various quinoline derivatives.

    Biology: It has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are being explored for their potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoylphenyl 2-chloro-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

4-benzoylphenyl 2-chloro-4-quinolinecarboxylate can be compared with other similar compounds, such as:

    2-chloroquinoline-3-carbaldehyde: This compound is a precursor in the synthesis of various quinoline derivatives.

    2-(furan-2-yl)-4-phenoxy-quinoline: This compound has been studied for its potential biological activities.

    Amino-acetamide inhibitors of aggrecanase-2: These compounds have been evaluated for treating osteoarthritis.

The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties.

Properties

Molecular Formula

C23H14ClNO3

Molecular Weight

387.8 g/mol

IUPAC Name

(4-benzoylphenyl) 2-chloroquinoline-4-carboxylate

InChI

InChI=1S/C23H14ClNO3/c24-21-14-19(18-8-4-5-9-20(18)25-21)23(27)28-17-12-10-16(11-13-17)22(26)15-6-2-1-3-7-15/h1-14H

InChI Key

NJMICPMHWKHCRJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=NC4=CC=CC=C43)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=NC4=CC=CC=C43)Cl

Origin of Product

United States

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